

# An In-depth Technical Guide to 3-Fluoro-4-(hydroxymethyl)benzonitrile

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 3-Fluoro-4-(hydroxymethyl)benzonitrile

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**Abstract:** This technical guide provides a comprehensive overview of **3-Fluoro-4-(hydroxymethyl)benzonitrile**, a key fluorinated building block in modern medicinal chemistry and material science. We will delve into its chemical structure, physicochemical properties, synthesis methodologies, and critical applications, with a particular focus on its role as a versatile intermediate in the development of therapeutic agents. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering expert insights into the strategic use of this compound.

## Core Chemical Identity and Physicochemical Properties

**3-Fluoro-4-(hydroxymethyl)benzonitrile**, also known as 4-Cyano-2-fluorobenzyl alcohol, is a bifunctional aromatic compound.<sup>[1]</sup> Its structure is characterized by a benzene ring substituted with a fluorine atom, a nitrile group ( $-C\equiv N$ ), and a hydroxymethyl group ( $-CH_2OH$ ). This unique arrangement of functional groups imparts a valuable combination of reactivity and electronic properties, making it a sought-after intermediate in organic synthesis.

The fluorine atom at position 3 and the nitrile group at position 1 are electron-withdrawing, influencing the reactivity of the aromatic ring. The hydroxymethyl group at position 4 provides a reactive site for a wide range of chemical transformations, such as oxidation, esterification, or conversion to a leaving group.

## Key Identifiers and Properties:

Property	Value	Source(s)
IUPAC Name	3-fluoro-4-(hydroxymethyl)benzonitrile	[2][3]
Synonym(s)	4-Cyano-2-fluorobenzyl alcohol	[1]
CAS Number	219873-06-0	[2]
Molecular Formula	C <sub>8</sub> H <sub>6</sub> FNO	[2][3]
Molecular Weight	151.14 g/mol	[2][3]
Appearance	White to off-white solid/crystalline powder	
Melting Point	63-68 °C	[1]
Density	1.27 g/mL at 25 °C	[1]
SMILES	<chem>OCc1ccc(C#N)cc1F</chem>	[2][3]
InChI Key	YGAURRAHPYQHDC-UHFFFAOYSA-N	[2][3]

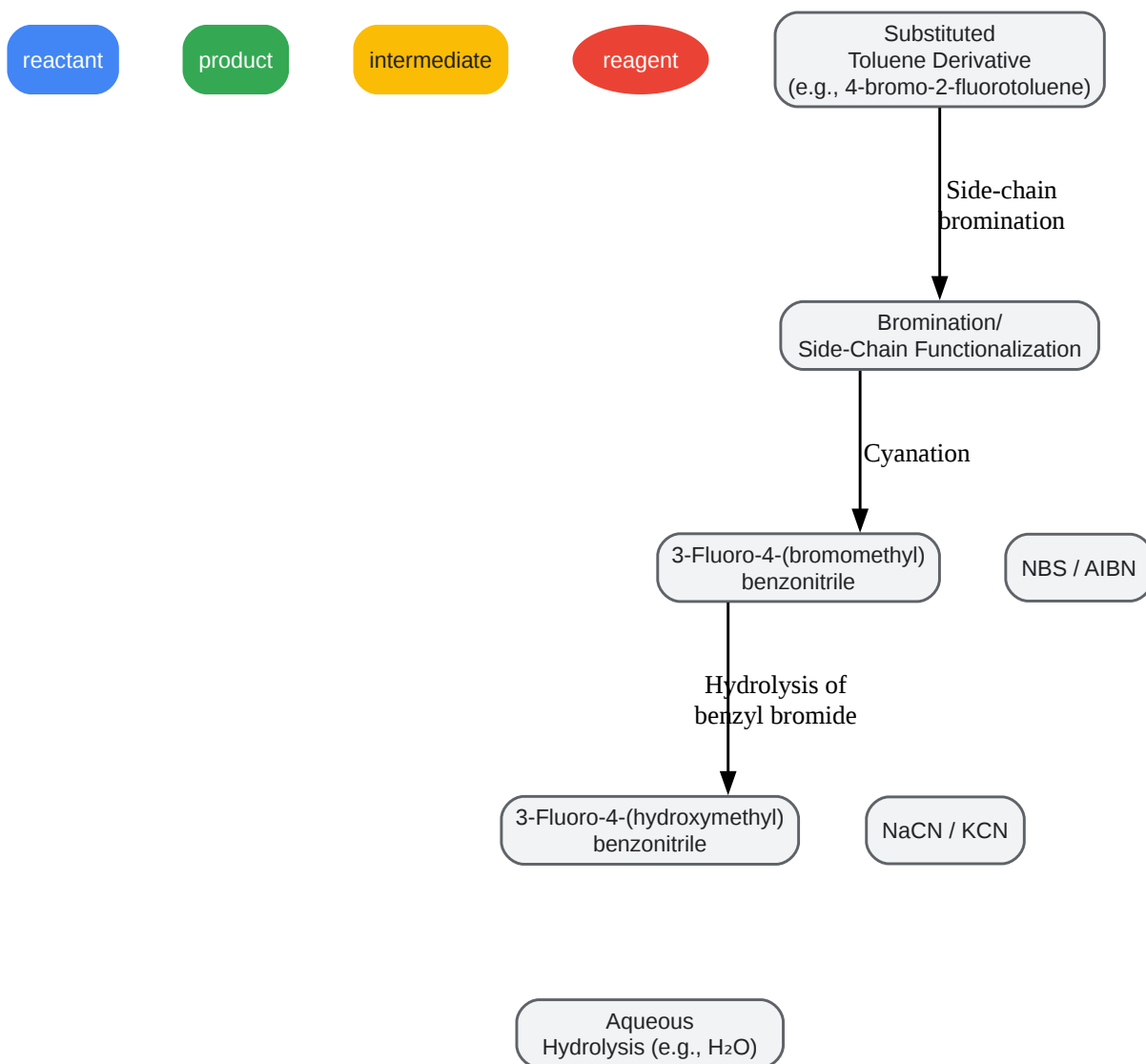
## Synthesis and Manufacturing Insights

The synthesis of substituted benzonitriles is a cornerstone of industrial and pharmaceutical chemistry. While specific, proprietary manufacturing processes for **3-Fluoro-4-(hydroxymethyl)benzonitrile** may vary, a common and logical synthetic approach involves the transformation of a more readily available starting material. A plausible retrosynthetic analysis suggests that the hydroxymethyl group can be derived from the reduction of a corresponding aldehyde or carboxylic acid, or via nucleophilic substitution on a benzyl halide.

One of the established methods for introducing a nitrile group onto an aromatic ring is the Sandmeyer reaction.[4] This reaction involves the diazotization of an aromatic amine, followed by treatment with a copper(I) cyanide salt to install the nitrile functionality.[4] Another relevant method is the Rosenmund-von Braun reaction.[4]

A logical synthetic workflow for a related compound, 3-fluoro-4-methylbenzonitrile, has been outlined in patent literature, involving condensation and decarbonylation reactions.<sup>[5]</sup> This highlights the multi-step nature of synthesizing such functionalized aromatics.

Below is a conceptual workflow illustrating a potential synthesis strategy.



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Caption: Conceptual synthesis workflow for **3-Fluoro-4-(hydroxymethyl)benzonitrile**.

## Applications in Drug Discovery and Medicinal Chemistry

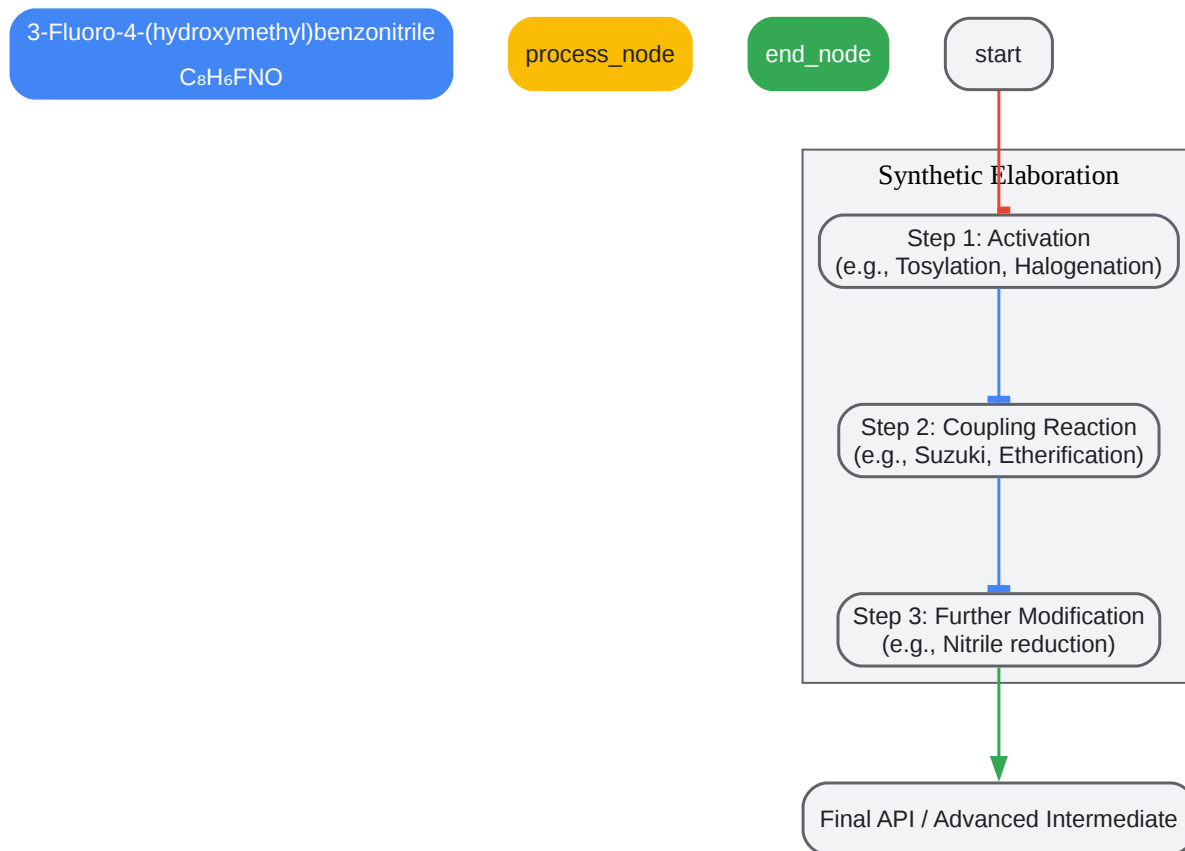
The strategic incorporation of fluorine into drug candidates is a widely used tactic in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[6] **3-Fluoro-4-(hydroxymethyl)benzonitrile** serves as a valuable building block for this purpose, providing a scaffold that can be elaborated into more complex active pharmaceutical ingredients (APIs).[6]

The nitrile group is a versatile functional group. It can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or be chemically transformed (e.g., reduced to an amine or hydrolyzed to a carboxylic acid). The hydroxymethyl group offers a convenient handle for connecting this fluorinated phenyl ring to other parts of a molecule.

This intermediate is particularly relevant in the synthesis of:

- Kinase Inhibitors: Many small-molecule kinase inhibitors feature substituted aromatic rings that occupy the ATP-binding pocket of the enzyme.
- Agrochemicals: Fluorinated compounds are crucial in developing modern pesticides and herbicides with improved efficacy.[5][6]
- Materials Science: The unique electronic properties of fluorinated benzonitriles make them useful in the synthesis of liquid crystals and high-performance polymers.[6][7]

The logical relationship between this intermediate and a final drug product is illustrated below.



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Caption: Role as a key intermediate in a multi-step API synthesis workflow.

## Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be strictly followed when handling **3-Fluoro-4-(hydroxymethyl)benzonitrile**.

- Hazard Classification: The compound is classified as causing serious eye damage (H318).[2]  
It may also be harmful if swallowed, in contact with skin, or if inhaled.[8]

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, impervious gloves, and a lab coat.[9][10] Work should be conducted in a well-ventilated area or a chemical fume hood.[8][9]
- Handling: Avoid creating dust.[9] Do not eat, drink, or smoke when handling this product.[8][9] Wash hands thoroughly after handling.[9]
- Storage: Store in a cool, dry, and well-ventilated place.[8][9] Keep the container tightly sealed and protect it from physical damage.[9] Store away from incompatible materials.[9]
- Spill Response: In case of a spill, avoid generating dust.[9] Sweep up the material and place it in a suitable, sealed container for disposal.[10] Ensure the area is well-ventilated.[9]

Disposal: Chemical waste must be disposed of in accordance with local, regional, and national regulations.[10]

## Spectroscopic Data and Characterization

Confirmation of the structure and purity of **3-Fluoro-4-(hydroxymethyl)benzonitrile** is typically achieved through standard analytical techniques. While specific spectra are proprietary to the supplier, general expectations for  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and IR spectroscopy are as follows:

- $^1\text{H}$  NMR: Protons on the aromatic ring will appear as multiplets, with splitting patterns influenced by both fluorine and adjacent protons. The methylene protons of the  $-\text{CH}_2\text{OH}$  group will likely appear as a singlet or doublet, and the hydroxyl proton will be a broad singlet, the position of which is dependent on concentration and solvent.
- $^{13}\text{C}$  NMR: The spectrum will show distinct signals for the eight carbon atoms. The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant. The nitrile carbon will appear in the characteristic downfield region (approx. 115-120 ppm).
- IR Spectroscopy: Key vibrational bands would include a strong, sharp peak for the nitrile ( $\text{C}\equiv\text{N}$ ) stretch (approx.  $2220\text{--}2240\text{ cm}^{-1}$ ), a broad absorption for the hydroxyl ( $-\text{OH}$ ) stretch (approx.  $3200\text{--}3600\text{ cm}^{-1}$ ), and C-H and C-F stretching bands.

Deuterium-labeled versions of this compound are also available for use as internal standards in quantitative analysis by NMR or mass spectrometry.[11]

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- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Fluoro-4-(hydroxymethyl)benzonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1280648#3-fluoro-4-hydroxymethyl-benzonitrile-chemical-structure]

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